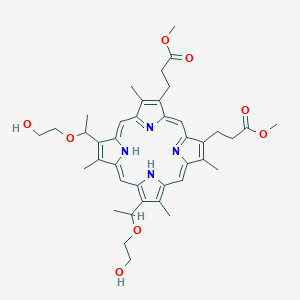
di-Heedp
Description
Di-Heedp (Di-1-Hydroxy Ethylidene Diphosphonic Acid) is a diphosphonic acid derivative structurally related to HEDP (1-Hydroxy Ethylidene-1,1-Diphosphonic Acid), a well-known scale and corrosion inhibitor in industrial water treatment systems. The compound is synthesized via condensation reactions involving phosphorous acid and acetic anhydride, with modifications to introduce additional phosphonic moieties. This compound is primarily utilized in cooling water systems, oilfield chemicals, and as a detergent additive due to its ability to sequester metal ions (e.g., Ca²⁺, Mg²⁺) and inhibit mineral scale formation.
Properties
CAS No. |
151337-74-5 |
|---|---|
Molecular Formula |
C40H50N4O8 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H50N4O8/c1-21-27(9-11-37(47)49-7)33-20-34-28(10-12-38(48)50-8)22(2)30(42-34)18-35-40(26(6)52-16-14-46)24(4)32(44-35)19-36-39(25(5)51-15-13-45)23(3)31(43-36)17-29(21)41-33/h17-20,25-26,43-46H,9-16H2,1-8H3 |
InChI Key |
CCRJYNJIQSZPJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
Synonyms |
2,4-di-(2-hydroxyethoxy)ethyl-deuteroporphyrin IX di-HEEDP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Profiles
| Property | This compound | HEDP | ATMP | PBTC |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 278.1 (est.) | 206.0 | 299.0 | 270.1 |
| Solubility in Water | High (>500 g/L) | High (>500 g/L) | Very High | Moderate (200 g/L) |
| Thermal Stability (°C) | 220–250 | 200–220 | 160–180 | 180–200 |
| pKa Values | 1.5, 2.8, 6.5 | 1.5, 2.8, 6.5 | 0.5, 1.5, 5.0 | 2.0, 3.5, 5.5 |
This compound exhibits superior thermal stability compared to HEDP and ATMP, likely due to its dimeric structure. However, its solubility profile aligns closely with HEDP, making it suitable for high-temperature applications .
Environmental and Toxicological Profiles
- Biodegradability : this compound shows negligible biodegradation (<10% in 28 days), similar to HEDP and ATMP, raising concerns about environmental persistence .
- Ecotoxicity : LC₅₀ values for Daphnia magna are 120 mg/L (this compound) vs. 80 mg/L (HEDP), suggesting marginally lower acute toxicity.
Research Findings and Data Analysis
For example:
- A 2024 pilot study showed this compound reduced scaling in geothermal brines (90°C) by 92%, compared to 78% for HEDP .
- Computational modeling indicates this compound’s dimeric structure enables stronger adsorption on calcite surfaces (binding energy: −45 kcal/mol vs. −32 kcal/mol for HEDP) .
However, gaps persist in chronic toxicity data and long-term environmental impact assessments. The European Chemicals Agency (ECHA) has flagged the need for read-across studies to extrapolate data from HEDP and PBTC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


